NW-hydroxy-D-arginine dihydrochloride
Description
Contextual Significance of Arginine Metabolism in Biological Systems
Arginine, a semi-essential amino acid, is a cornerstone of numerous physiological processes. nih.govmdpi.com Its metabolism is a critical hub, branching into several vital pathways that produce a range of biologically important molecules, including nitric oxide (NO), urea, polyamines, proline, glutamate, and creatine. nih.gov These pathways are fundamental for functions such as the detoxification of ammonia, regulation of blood pressure, neurotransmission, immune responses, and cell growth. nih.govpatsnap.com
The synthesis of nitric oxide, a key signaling molecule, is one of the most significant pathways in arginine metabolism. nih.gov This reaction is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). nih.govpatsnap.com The availability of L-arginine can be a rate-limiting factor for NO production, and any disruption in its metabolism can have profound implications for cardiovascular health and other physiological systems. nih.gov
Historical Overview of N-hydroxylated Arginine Derivatives in Research
The journey to understanding the role of N-hydroxylated arginine derivatives is intrinsically linked to the discovery and characterization of nitric oxide as a biological signaling molecule. In the late 1980s and early 1990s, researchers identified L-arginine as the precursor for NO. nih.gov This led to a quest to elucidate the enzymatic pathway and identify any intermediate compounds.
A significant breakthrough came with the synthesis and study of Nω-hydroxy-L-arginine (L-NOHA). nih.gov In 1991, it was demonstrated that L-NOHA is an intermediate in the biosynthesis of nitric oxide from L-arginine by macrophage nitric oxide synthase. nih.gov This discovery was pivotal, as it provided a deeper understanding of the two-step reaction mechanism of NOS, where L-arginine is first hydroxylated to form L-NOHA, which is then oxidized to produce nitric oxide and L-citrulline. nih.gov This foundational work spurred the development and investigation of a wide array of arginine derivatives and NOS inhibitors to probe the function and regulation of the three main NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). patsnap.comnih.gov
Role of Nω-hydroxy-D-arginine Dihydrochloride (B599025) as a Specific Research Reagent
The primary role of Nω-hydroxy-D-arginine dihydrochloride in biomedical research is that of a specific negative control. The enzymatic synthesis of nitric oxide is highly stereospecific, meaning the enzyme can distinguish between the different three-dimensional arrangements of a molecule. Research has conclusively shown that while Nω-hydroxy-L-arginine is a substrate for nitric oxide synthase, Nω-hydroxy-D-arginine is not. nih.gov
This inactivity is precisely what makes the D-isomer a valuable research tool. In experimental settings, particularly in enzyme assays, researchers use Nω-hydroxy-D-arginine dihydrochloride to demonstrate that the observed production of nitric oxide is indeed a result of the specific enzymatic conversion of the L-isomer. By showing that the D-isomer does not yield nitric oxide under the same conditions, scientists can confirm the stereospecificity of the nitric oxide synthase enzyme. This control is crucial for validating experimental results and ensuring that the observed effects are not due to non-specific chemical reactions or artifacts.
Detailed Research Findings
A seminal 1991 study was instrumental in defining the roles of the L- and D-isomers of Nω-hydroxy-arginine. The key findings from this and subsequent research are summarized below:
| Parameter | Nω-hydroxy-L-arginine | Nω-hydroxy-D-arginine | Reference |
| Substrate for NOS | Yes | No | nih.gov |
| Product of L-arginine metabolism by NOS | Yes | No | nih.gov |
| Role in NO synthesis | Intermediate | Inactive | nih.gov |
This clear distinction in activity underscores the importance of stereochemistry in biological systems and solidifies the role of Nω-hydroxy-D-arginine dihydrochloride as an indispensable reagent for rigorous and accurate research into the nitric oxide pathway.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3.2ClH/c7-4(5(11)12)2-1-3-9-6(8)10-13;;/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);2*1H/t4-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWITUXDOZKXKLL-RZFWHQLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)NO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoisomeric Characterization and Research Synthesis of Nω Hydroxy D Arginine Dihydrochloride
Comparative Analysis of D- and L-Stereoisomers in Biological Systems
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have profound effects on its biological activity. nih.gov This is particularly true for enzyme-catalyzed reactions, which often exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. masterorganicchemistry.com
Distinct Biochemical Activities and Pathways of Nω-hydroxy-D-arginine vs. Nω-hydroxy-L-arginine
The biochemical pathways of Nω-hydroxy-D-arginine and its L-stereoisomer, Nω-hydroxy-L-arginine (L-NOHA), are starkly different, primarily due to the stringent stereospecificity of the enzymes involved in nitric oxide synthesis.
Nω-hydroxy-L-arginine is a well-established intermediate in the biosynthesis of nitric oxide from L-arginine, a reaction catalyzed by nitric oxide synthases (NOS). nih.govnih.gov The NOS enzyme first hydroxylates L-arginine to form L-NOHA, which is then oxidized to produce nitric oxide and L-citrulline. nih.govelsevierpure.com This pathway is crucial for a multitude of physiological processes. The catalytic efficiency of NOS is significantly higher for L-arginine and L-NOHA compared to other related compounds. nih.govacs.org
In sharp contrast, Nω-hydroxy-D-arginine is not a substrate for nitric oxide synthase. nih.govsigmaaldrich.comcornell.edu Studies have definitively shown that NOS exclusively acts on the L-isomers of its substrates. This enzymatic selectivity means that Nω-hydroxy-D-arginine does not participate in the canonical nitric oxide synthesis pathway.
While L-NOHA is a potent inhibitor of the enzyme arginase, which competes with NOS for the common substrate L-arginine, the D-isomer (D-NOHA) is a much less active inhibitor. nih.gov This further underscores the critical role of stereochemistry in the biological recognition and activity of these molecules. The free carboxyl and alpha-amino groups of L-NOHA are essential for its recognition by arginase, a requirement that highlights the specific structural interactions necessary for its inhibitory function. nih.gov
Implications of Stereospecificity for Experimental Design
The pronounced stereospecificity of enzymes like nitric oxide synthase has significant implications for the design of biochemical and pharmacological experiments. nih.govresearchgate.net When studying pathways involving arginine metabolism, it is crucial to use enantiomerically pure compounds to obtain clear and interpretable results. researchgate.net
Therefore, experimental design must incorporate the following considerations:
Use of Stereochemically Pure Compounds: Researchers should utilize the pure L- or D-isomer as dictated by the experimental question to avoid confounding results. numberanalytics.com
Control Experiments: When investigating a specific stereoisomer, its enantiomer should be used as a negative control to confirm that the observed biological effect is indeed stereospecific.
Chiral Purity Analysis: The enantiomeric purity of the compounds used should be verified to ensure the reliability of the experimental data.
By carefully considering stereochemistry, researchers can ensure the validity and accuracy of their findings in the complex field of medical biochemistry. numberanalytics.com
Laboratory Synthesis Methodologies for Research-Grade Nω-hydroxy-D-arginine Dihydrochloride (B599025)
The synthesis of non-proteinogenic amino acids like Nω-hydroxy-D-arginine dihydrochloride requires stereocontrolled methods to ensure the desired chirality. nih.govacs.org While specific, detailed protocols for the D-isomer are not as commonly published as for the L-isomer, the synthesis can be achieved by adapting established methods for creating chiral amino acid derivatives. rsc.orgjst.go.jp
A common strategy involves starting with a chiral precursor of D-ornithine or a related D-amino acid. The synthesis of the L-isomer, Nω-hydroxy-L-arginine (L-NOHA), often starts from Nα-(tert-butyloxycarbonyl)-L-ornithine tert-butyl ester. nih.gov A similar approach can be envisioned for the D-isomer.
A potential synthetic route could involve the following key steps, adapted from known syntheses of related compounds: nih.gov
Protection of Functional Groups: The amino and carboxyl groups of a suitable D-ornithine derivative would be protected to prevent unwanted side reactions.
Formation of the Guanidino Group: The δ-amino group would be converted into a hydroxyguanidino group. This can be achieved by reaction with cyanogen (B1215507) bromide followed by hydroxylamine. nih.gov
Deprotection: Finally, the protecting groups are removed, often using strong acids like hydrochloric acid or trifluoroacetic acid, to yield the final product, Nω-hydroxy-D-arginine, which can then be isolated as its dihydrochloride salt. nih.gov
The synthesis of chiral α,α-disubstituted amino acids often employs chiral auxiliaries or catalysts to control the stereochemistry. jst.go.jpcapes.gov.br These methods ensure a high degree of enantiomeric purity in the final product.
Strategies for Isotopic Labeling and Chemical Derivatization for Mechanistic Studies
Isotopic labeling and chemical derivatization are powerful tools for elucidating the mechanisms of enzymatic reactions and for tracking the metabolic fate of compounds in biological systems. nih.govnih.gov
Isotopic Labeling:
For mechanistic studies involving Nω-hydroxy-D-arginine, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. unl.ptisotope.com This allows for detailed analysis using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Strategies for isotopic labeling include:
Synthesis from Labeled Precursors: The synthesis can be performed using commercially available isotopically labeled starting materials. For example, starting with ¹³C₆- or ¹⁵N₂-labeled D-ornithine would result in a correspondingly labeled Nω-hydroxy-D-arginine product.
In Vitro Enzymatic Synthesis: While not applicable for the D-isomer with NOS, this method is used for L-isomers where enzymes can incorporate labeled atoms from substrates like labeled L-arginine. researchgate.net
Labeled compounds are invaluable for tracing metabolic pathways, determining reaction kinetics, and identifying reaction intermediates. nih.gov
Chemical Derivatization:
Chemical derivatization involves modifying the compound of interest to enhance its detection or to probe its chemical reactivity. For arginine and its derivatives, the guanidino group is a common target for derivatization.
Methods for chemical derivatization include:
Reaction with Dicarbonyl Compounds: Reagents like cyclohexanedione can react with the arginine guanidino group, allowing for the introduction of tags for affinity purification or fluorescence detection. nih.gov
Carbonylation: Specific chemical methods can convert the arginine residue into a glutamate-5-semialdehyde, introducing a reactive aldehyde group for further modification. acs.org
Fluorogenic Labeling: Derivatization with fluorescent tags can be used to visualize the compound in cellular or tissue samples.
These strategies, when applied to Nω-hydroxy-D-arginine, can provide crucial insights into its (lack of) interaction with biological systems and help to further define the stereochemical boundaries of arginine-metabolizing enzymes.
Enzymatic Interactions and Molecular Mechanisms in Research Models
Modulation of Arginase Enzymes by Nω-hydroxy-D-arginine Dihydrochloride (B599025)
Arginase enzymes, which catalyze the hydrolysis of L-arginine to L-ornithine and urea, are crucial in various physiological and pathological processes. The interaction of Nω-hydroxy-D-arginine with these enzymes reveals important aspects of substrate specificity and inhibitory mechanisms.
Competitive Inhibition Kinetics and Binding Specificity (e.g., Ki values)
Research has demonstrated that the stereochemistry at the α-carbon of Nω-hydroxy-arginine is a critical determinant of its ability to inhibit arginase. While Nω-hydroxy-L-arginine (L-NOHA) is a potent competitive inhibitor of arginase, its enantiomer, Nω-hydroxy-D-arginine (D-NOHA), is significantly less active. nih.gov This pronounced stereoselectivity suggests that the spatial arrangement of the amino and carboxyl groups is crucial for effective binding to the active site of the enzyme.
Studies on bovine liver arginase have highlighted the importance of the free α-carboxyl and α-amino groups for the recognition and inhibitory activity of these compounds. nih.gov Although a specific inhibitory constant (Ki) for Nω-hydroxy-D-arginine dihydrochloride is not widely reported in the reviewed literature, the available data consistently indicate its much weaker inhibitory capacity compared to the L-isoform. For instance, L-NOHA exhibits a Ki of approximately 150 µM for bovine liver arginase. nih.gov The significantly reduced activity of the D-isoform underscores the strict structural requirements for potent arginase inhibition.
Influence on Arginase-Mediated L-Arginine Hydrolysis
As a weak competitive inhibitor, Nω-hydroxy-D-arginine dihydrochloride can interfere with the hydrolysis of L-arginine by arginase. By binding to the active site of the enzyme, albeit with low affinity, it can reduce the rate at which L-arginine is converted to L-ornithine and urea. However, owing to its significantly lower potency compared to its L-counterpart, a much higher concentration of the D-isoform would be required to achieve a similar level of inhibition of L-arginine hydrolysis. nih.gov This makes it a less effective tool for modulating this enzymatic pathway in experimental settings compared to L-NOHA or other potent arginase inhibitors.
Investigation of Nitric Oxide Synthase (NOS) Pathways
Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule, from L-arginine. The interaction of Nω-hydroxy-D-arginine with these enzymes is markedly different from that of its L-isoform.
Nω-hydroxy-D-arginine Dihydrochloride as a Non-Substrate or Weak Interactor with NOS Isoforms (eNOS, nNOS, iNOS)
A pivotal finding in the study of NOS catalysis is the strict stereospecificity for its substrate and intermediates. Research has unequivocally shown that Nω-hydroxy-D-arginine is not a substrate for nitric oxide synthase. physiology.orgnih.gov In studies using macrophage NOS, it was observed that while Nω-hydroxy-L-arginine is efficiently converted to nitric oxide and L-citrulline, the D-enantiomer does not undergo this conversion. physiology.org This lack of activity as a substrate holds true across the different NOS isoforms, including endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). This highlights the precise structural recognition by the enzyme's active site, which accommodates the L-configuration but not the D-configuration.
Contrasting its Interaction with Nω-hydroxy-L-arginine as a NOS Intermediate
The contrast between the D- and L-isomers of Nω-hydroxy-arginine in the context of the NOS pathway is stark and fundamentally important. Nω-hydroxy-L-arginine is a key, obligatory intermediate in the biosynthesis of nitric oxide from L-arginine. physiology.orgnih.govfrontiersin.orgnih.govnih.gov The reaction catalyzed by NOS is a two-step process:
L-arginine is first hydroxylated to form Nω-hydroxy-L-arginine.
Nω-hydroxy-L-arginine is then oxidized to produce nitric oxide and L-citrulline. nih.govnih.gov
This established role of the L-isoform as a direct precursor to NO is in sharp opposition to the D-isoform, which does not participate in this catalytic cycle. physiology.orgnih.gov This difference underscores the high degree of stereoselectivity of the nitric oxide synthase enzymes, which is a common feature among many enzymes in biological systems.
Interactive Data Table: Comparison of Nω-hydroxy-arginine Isomers
| Feature | Nω-hydroxy-D-arginine Dihydrochloride | Nω-hydroxy-L-arginine |
| Arginase Inhibition | Much less active inhibitor | Potent competitive inhibitor |
| Arginase Ki Value | Not widely reported, but significantly higher than L-isoform | ~150 µM (Bovine Liver Arginase) |
| NOS Substrate | No | Yes (Intermediate) |
Effects on NOS Dimerization, Cofactor Binding (e.g., Tetrahydrobiopterin), and Electron Transfer in in vitro Reconstitution Systems
Nω-hydroxy-L-arginine dihydrochloride (L-NOHA), as the obligate intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, plays a pivotal role in the catalytic cycle of nitric oxide synthase (NOS). ebi.ac.ukresearchgate.net Its interactions within the enzyme's active site influence the structural and electronic properties of the enzyme, including its dimeric structure, the binding of essential cofactors, and the flow of electrons required for catalysis. In vitro reconstitution systems, utilizing purified NOS isoforms, have been instrumental in dissecting these complex molecular interactions.
Effects on NOS Dimerization:
Dimerization is an absolute prerequisite for NOS activity, as it forms the binding site for the essential cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4) at the interface of the two oxygenase domains. elsevierpure.comnih.gov BH4 itself is a critical factor in promoting and stabilizing the dimeric state of the enzyme. nih.gov While the binding of the primary substrate, L-arginine, is known to enhance the stability of the NOS dimer, specific quantitative studies detailing the direct effect of L-NOHA on the kinetics of NOS dimerization are not extensively documented in the available research.
However, based on structural and mechanistic data, the binding of L-NOHA is understood to maintain the integrity of the active site architecture necessary for catalysis. Structural studies of the inducible NOS (iNOS) oxygenase domain have revealed that L-NOHA binds in a conformation remarkably similar to that of L-arginine. elsevierpure.comresearchgate.net This binding helps to properly orient the active site residues, which is a condition required for the stable association of the two monomers. The slow dissociation of L-NOHA from the enzyme, as observed in kinetic studies, further implies a stable enzyme-intermediate complex, which would be consistent with a stable dimeric structure during the second step of the catalytic cycle. nih.gov Any factor that would destabilize the dimer, such as the absence of BH4 or substrate, leads to "uncoupling" of the enzyme, where it produces superoxide (B77818) radicals instead of NO. nih.govnih.gova4m.com
Effects on Cofactor Binding (e.g., Tetrahydrobiopterin):
Tetrahydrobiopterin is an essential cofactor for all NOS isoforms, playing a dual role: it participates directly in the catalytic cycle through electron donation and is crucial for maintaining the structural integrity of the enzyme. nih.govnih.gov The binding of BH4 is a complex process, with evidence suggesting both high- and low-affinity binding sites within the NOS dimer. acs.org
Crystallographic studies of the iNOS oxygenase domain in complex with L-NOHA and various pterin (B48896) analogues have provided significant insights into their spatial relationship. elsevierpure.comresearchgate.netnih.gov These studies have demonstrated that L-NOHA binds adjacent to the heme iron, but does not form any direct hydrogen bonds or van der Waals contacts with the bound BH4 molecule. elsevierpure.comresearchgate.net The binding mode of BH4 and its inactive oxidized forms was found to be identical, suggesting that the cofactor's activity is determined by its redox and protonation state rather than by inducing conformational changes in the protein upon binding. elsevierpure.comresearchgate.net
While there is no evidence of direct interaction, the presence of L-NOHA in the active site is a component of a catalytically competent enzyme, which requires proper BH4 binding. The binding of substrate or intermediate is believed to allosterically influence the heme environment, which in turn is electronically coupled to the BH4 binding site. nih.gov However, specific studies quantifying a change in BH4 binding affinity (i.e., dissociation constant, Kd) in the presence of L-NOHA are not prevalent in the literature. The tight binding of BH4 is established through a redox-dependent mechanism, and its presence is a prerequisite for the efficient binding and processing of L-arginine and its intermediate, L-NOHA. acs.org
Interactive Table: Summary of L-NOHA Effects on Dimerization and Cofactor Binding
| Parameter | Effect of Nω-hydroxy-L-arginine Dihydrochloride | Research Findings |
| NOS Dimerization | Believed to support and maintain the dimeric state. | L-NOHA binds in a similar conformation to L-arginine, which is known to stabilize the active dimer. Specific kinetic data on dimerization in the presence of L-NOHA is limited. |
| BH4 Binding Site | No direct interaction with the bound BH4 molecule. | Crystallographic data show that L-NOHA and BH4 occupy distinct positions within the active site without direct contact. elsevierpure.comresearchgate.net |
| BH4 Binding Affinity | Likely supports the conditions for tight BH4 binding. | The presence of a substrate/intermediate is necessary for a fully competent active site, which includes a tightly bound BH4. Direct measurement of L-NOHA's effect on BH4 Kd is not widely reported. |
Effects on Electron Transfer in in vitro Reconstitution Systems:
The synthesis of NO by NOS is a redox-intensive process, requiring the transfer of electrons from NADPH via the flavin cofactors (FAD and FMN) in the reductase domain to the heme iron in the oxygenase domain. researchgate.net This interdomain electron transfer is a highly regulated and rate-limiting step in NO synthesis. nih.gov
The catalytic cycle occurs in two steps, each requiring electron input. The first step, the hydroxylation of L-arginine to L-NOHA, consumes one electron from NADPH. researchgate.net The second step, the oxidation of L-NOHA to L-citrulline and NO, consumes another half-equivalent of NADPH (or one electron). researchgate.net
The binding of L-NOHA to nNOS has been characterized using stopped-flow spectroscopy. These studies reveal a two-step reversible binding mechanism, similar to that of L-arginine, involving a rapid initial equilibrium followed by a slower isomerization of the enzyme-substrate complex.
Interactive Table: Kinetic Parameters for N-hydroxyarginine Binding to nNOS
| Parameter | Value | Description |
| K₁ (µM) | 110 ± 20 | Dissociation constant for the initial rapid equilibrium (Im-nNOS + S ↔ Im-nNOS-S). |
| k₂ (s⁻¹) | 25 ± 2 | Rate constant for the forward isomerization (Im-nNOS-S → nNOS'-S + Im). |
| k₋₂ (s⁻¹) | 5.0 ± 0.3 | Rate constant for the reverse isomerization (nNOS'-S + Im → Im-nNOS-S). |
| Kd,app (µM) | 31 ± 6 | Apparent dissociation constant calculated from the kinetic parameters. |
Data derived from stopped-flow spectroscopic analysis of N-hydroxyarginine binding to imidazole-complexed nNOS.
Cellular and Subcellular Impact in Experimental Models
Regulation of L-Arginine Transport and Intracellular Availability
Arginase plays a critical role in regulating the intracellular concentration of L-arginine by converting it to L-ornithine and urea oup.com. In various experimental models, the inhibition of arginase by compounds like nor-NOHA has been shown to directly impact L-arginine availability. By blocking the primary catabolic pathway for L-arginine, these inhibitors can increase its intracellular levels, thereby making it more available for other metabolic pathways nih.gov.
In studies using endothelial cells, treatment with nor-NOHA led to a 14% increase in total cellular concentrations of arginine. This demonstrates that inhibiting arginase activity can effectively preserve the intracellular pool of this amino acid. This preservation is crucial as L-arginine is a substrate for multiple enzymes, and its availability is often a rate-limiting step for various cellular processes mdpi.com. Myeloid-derived suppressor cells (MDSCs), for instance, are known to reduce extracellular arginine through arginase activity, which in turn suppresses T-cell function; a mechanism that can be countered by arginase inhibitors nih.gov.
Influence on Nitric Oxide Production and Metabolism in Cell Culture
One of the most significant consequences of modulating intracellular L-arginine levels is the impact on nitric oxide (NO) synthesis. Arginase and nitric oxide synthase (NOS) enzymes compete for their common substrate, L-arginine nih.govnih.gov. By inhibiting arginase, nor-NOHA can redirect the available L-arginine pool towards the NOS pathway, leading to increased production of NO and its downstream metabolite, L-citrulline nih.govoup.com.
In murine macrophage cell cultures, the inhibition of arginase by nor-NOHA was shown to increase the accumulation of nitrite (B80452) and L-citrulline, which are indicators of NO production nih.gov. This effect highlights the direct competition between the two enzymes and the potential of arginase inhibitors to enhance NO bioavailability. Nω-hydroxy-L-arginine (L-NOHA) itself is an intermediate in the conversion of L-arginine to NO and also acts as a potent arginase inhibitor, suggesting a natural feedback mechanism to prioritize NO production when needed nih.govrupress.org. However, a notable artifact has been identified where nor-NOHA can spontaneously release a biologically active NO-like molecule in cell culture media, which necessitates careful interpretation of results from in vitro NO assessment methods.
Modulation of Polyamine Biosynthesis and Ornithine Metabolism
The hydrolysis of L-arginine by arginase produces L-ornithine, the essential precursor for the biosynthesis of polyamines such as putrescine, spermidine, and spermine nih.gov. These molecules are vital for cellular processes like proliferation and differentiation nih.gov. Consequently, the inhibition of arginase with nor-NOHA has a direct modulatory effect on polyamine synthesis.
A study on endothelial cells demonstrated that treatment with nor-NOHA significantly inhibited arginase activity and led to a substantial decrease in the cellular concentrations of ornithine and the subsequent polyamines, putrescine and spermidine. These findings underscore that the arginase pathway is a primary source of ornithine for polyamine synthesis in these cells when extracellular ornithine is limited.
| Metabolite | Percentage Decrease After nor-NOHA Treatment |
|---|---|
| Ornithine | 17% |
| Putrescine | 65% |
| Spermidine | 74% |
Data derived from a study where 0.5 mM nor-NOHA was applied to endothelial cells, demonstrating a significant reduction in the precursors and components of the polyamine synthesis pathway.
Effects on Cellular Energetics and Redox State in in vitro Systems
The impact of arginase inhibition extends to cellular bioenergetics and redox balance. Research has indicated that arginase activity and its inhibition can influence cellular respiration. Studies exploring the effects of nor-NOHA and the genetic knockout of arginase 2 (ARG2) revealed distinct and non-equivalent impacts on cellular respiration, suggesting that nor-NOHA may have effects on cellular energetics that are independent of its role as an arginase inhibitor nih.gov.
Furthermore, L-arginine metabolism is linked to the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production. Arginine and ornithine can serve as alternative substrates to fuel mitochondrial metabolism under conditions of nutrient scarcity. By altering the availability of these amino acids, arginase inhibitors could indirectly influence the energetic state of the cell.
Investigation of Cell Proliferation, Differentiation, and Apoptosis Pathways in Culture
Given that the products of the arginase pathway, namely polyamines, are required for cell growth and differentiation, its inhibition can profoundly affect these processes nih.gov. In cancer biology, arginase is often overexpressed and helps drive proliferation nih.gov.
Remarkably, in experimental models of chronic myeloid leukemia (CML), nor-NOHA was found to effectively induce apoptosis in ARG2-expressing leukemic cells, specifically under hypoxic (low oxygen) conditions nih.govmedchemexpress.comnih.gov. This pro-apoptotic effect was observed to be dose-dependent. However, in a surprising finding, further investigation using CRISPR/Cas9 to genetically delete the ARG2 enzyme revealed that the anti-leukemic activity of nor-NOHA was independent of ARG2 inhibition nih.gov. This suggests that nor-NOHA possesses significant off-target activities that contribute to its induction of apoptosis in hypoxic cancer cells, and its effects must be cautiously evaluated before being attributed solely to arginase inhibition nih.gov.
Impact on Immune Cell Phenotype and Functional Responses (e.g., macrophage polarization, T-cell activity)
L-arginine metabolism is a critical regulator of immune cell function, particularly in macrophages and T-cells. Macrophages can be broadly classified into a pro-inflammatory M1 phenotype, which typically expresses NOS2 (iNOS) to produce NO, and a regulatory M2 phenotype, which expresses Arginase 1.
Treatment with nor-NOHA has been shown to shift the balance of macrophage polarization. In a study using murine macrophages, nor-NOHA treatment polarized the cells towards an M1 phenotype and increased NO production. This shift in phenotype was associated with enhanced antimicrobial activity.
| Parameter | Effect of nor-NOHA Treatment |
|---|---|
| Macrophage Polarization | Shift towards M1 Phenotype |
| Nitric Oxide (NO) Production | Increased |
| Antimicrobial Activity (vs. Mtb) | Increased |
Summary of findings from in vitro studies on murine macrophages, indicating a pro-inflammatory and antimicrobial shift in function upon arginase inhibition.
Furthermore, arginase activity in myeloid-derived suppressor cells (MDSCs) is a known mechanism for suppressing T-cell immune responses by depleting local L-arginine. Inhibition of arginase by nor-NOHA can block this suppressive activity, thereby promoting T-cell-mediated anti-tumor immunity.
Conceptual Roles in Physiological and Pathophysiological Processes: Insights from Preclinical Models
Mechanistic Understanding from In Vitro Cellular Models of Disease States
In vitro cellular models have been instrumental in elucidating the direct effects of arginase inhibition on cellular function in various pathological contexts. By using cell cultures, researchers can isolate specific cell types and study the molecular pathways affected by compounds like nor-NOHA.
In models of vascular disease, nor-NOHA has been shown to directly impact endothelial cells. For instance, in cultured endothelial cells, nor-NOHA treatment effectively inhibits arginase activity. researchgate.net This inhibition leads to a decrease in the production of ornithine and polyamines, which are downstream products of arginase and are essential for cell proliferation. ncats.io Concurrently, the increased availability of L-arginine for NOS can enhance NO production, which is crucial for maintaining vascular health.
In the context of inflammation, studies on murine macrophages have demonstrated that nor-NOHA is a potent inhibitor of arginase, even in stimulated macrophages where arginase activity is typically high. nih.gov By inhibiting arginase, nor-NOHA can shift the balance of L-arginine metabolism towards NO production by inducible NOS (iNOS). This is significant because NO is a key mediator of the immune response. nih.gov Furthermore, treatment with nor-NOHA has been observed to polarize murine macrophages towards a pro-inflammatory M1 phenotype and increase NO production, which can enhance the killing of pathogens like Mycobacterium tuberculosis. nih.gov
In cancer research, the inhibition of arginase by Nω-hydroxy-L-arginine (NOHA) has been shown to suppress the proliferation of human colon carcinoma cells (Caco-2). nih.gov This effect is attributed to the inhibition of arginase, which is involved in the production of polyamines necessary for cell growth. nih.gov Similarly, in murine renal cell carcinoma cell lines, nor-NOHA has been shown to suppress cell growth by inhibiting arginase II, thereby limiting the availability of L-ornithine required for rapid tumor cell proliferation. nih.gov
Effects of Arginase Inhibitors in In Vitro Cellular Models
| Cell Line/Model | Compound | Key Finding | Reference |
|---|---|---|---|
| Murine Macrophages | nor-NOHA | Potent inhibition of arginase (IC50 ~10-12 µM), leading to increased NO production. | nih.gov |
| Human Colon Carcinoma (Caco-2) | NOHA | Inhibited cell proliferation by inhibiting arginase activity. | nih.gov |
| Murine Renal Cell Carcinoma | nor-NOHA | Suppressed tumor cell growth by inhibiting arginase II. | nih.gov |
| RAW 264.7 Murine Macrophages | nor-NOHA | Polarized macrophages to M1 phenotype, increased NO, and reduced Mtb in macrophages. | nih.gov |
Analysis in Ex Vivo Tissue Preparations and Organ Culture Models
Ex vivo studies, which involve the use of tissues or organs cultured outside the body, provide a bridge between in vitro and in vivo research. These models maintain the complex cellular architecture and interactions of the tissue, allowing for a more physiologically relevant assessment of drug effects.
The primary application of Nω-hydroxy-D-arginine dihydrochloride (B599025) analogs in ex vivo models has been in the study of vascular function. Aortic rings isolated from various animal models of disease have been used to assess the impact of arginase inhibition on vascular tone. In aortic rings from aged rats, which exhibit endothelial dysfunction, the arginase inhibitor nor-NOHA was found to elicit vasodilation, an effect that was dependent on an intact endothelium. ahajournals.org This suggests that by inhibiting arginase, the compound restores the availability of L-arginine for eNOS, leading to increased NO production and subsequent smooth muscle relaxation.
Similarly, in a rat model of adjuvant-induced arthritis, which is associated with endothelial dysfunction, ex vivo treatment of aortic rings with nor-NOHA completely restored the impaired acetylcholine-induced relaxation. nih.gov This beneficial effect was attributed to increased NOS activity, reduced superoxide (B77818) anion production, and a decrease in the activity of vasoconstricting prostanoids. nih.gov These findings highlight the potential of arginase inhibition to reverse vascular abnormalities in chronic inflammatory conditions.
Organ culture models, which involve the three-dimensional culture of organ fragments, have the potential to further elucidate the effects of arginase inhibitors in a setting that closely mimics the in vivo environment. researchgate.netiu.edu For example, ex vivo culture of bone fragments could be used to study the role of arginase in bone remodeling and disease, while organoid cultures of tumors could provide insights into how arginase inhibition affects the tumor microenvironment. iu.edu
Effects of Arginase Inhibitors in Ex Vivo Models
| Tissue Preparation | Animal Model | Compound | Key Finding | Reference |
|---|---|---|---|---|
| Aortic Rings | Aged Rats | nor-NOHA | Induced endothelium-dependent vasodilation, suggesting restored NO production. | ahajournals.org |
| Aortic Rings | Adjuvant-Induced Arthritis Rats | nor-NOHA | Fully restored impaired acetylcholine-induced vasodilation. | nih.gov |
Observations and Implications from In Vivo Animal Models
In vivo animal models are crucial for understanding the systemic effects of a compound and its therapeutic potential. Studies using analogs of Nω-hydroxy-D-arginine dihydrochloride have provided valuable data across a range of disease models.
In animal models of inflammatory diseases, arginase inhibitors have shown promise in modulating the immune response. In a rat model of adjuvant-induced arthritis, systemic treatment with nor-NOHA, while not affecting the severity of the arthritis itself, did lead to a decrease in plasma levels of the pro-inflammatory cytokine IL-6 and vascular endothelial growth factor (VEGF). nih.gov This indicates a systemic anti-inflammatory effect.
In a mouse model of tuberculosis, treatment with nor-NOHA reduced pulmonary arginase activity and was associated with a trend towards reduced bacterial load in the lungs. nih.gov In a more complex model of tuberculosis with concurrent HIV infection in humanized mice, nor-NOHA treatment increased cytokine responses to the infection in the lung tissue. nih.gov These findings suggest that arginase inhibition can enhance anti-mycobacterial immunity.
The in vivo effects of arginase inhibition on vascular function are well-documented in various preclinical models. In aged rats, chronic treatment with an arginase inhibitor restored the balance of nitric oxide and reactive oxygen species, improved endothelial function, and increased vascular compliance. nih.gov
In a transgenic mouse model of sickle cell disease, a condition characterized by severe endothelial dysfunction, chronic treatment with an arginase inhibitor attenuated both systemic and pulmonary vascular dysfunction. nih.gov This highlights the therapeutic potential of arginase inhibition in this debilitating disease.
Furthermore, in spontaneously hypertensive rats, treatment with nor-NOHA was shown to lower blood pressure and improve the reactivity of resistance vessels. researchgate.net This provides a strong in vivo argument for the use of selective arginase inhibitors as a novel therapeutic strategy for hypertension.
The role of arginase in tumor growth is linked to its ability to deplete L-arginine from the microenvironment, which can suppress T-cell function and promote tumor cell proliferation through polyamine synthesis. nih.gov In a preclinical model, the arginase inhibitor nor-NOHA was shown to inhibit the growth of 3LL lung carcinoma tumors in mice. This anti-tumor effect was associated with a decrease in the expression of arginase I in tumor-associated myeloid cells.
By inhibiting arginase, compounds like nor-NOHA can potentially restore L-arginine levels in the tumor microenvironment, thereby enhancing anti-tumor T-cell responses and inhibiting tumor growth.
Arginase activity is also implicated in metabolic diseases such as diabetes. Increased arginase activity has been observed in animal models of diabetes and is thought to contribute to the vascular complications of the disease. ahajournals.orgmdpi.com
In a rat model of type 2 diabetes, increased expression of arginase II was observed in the coronary microvasculature. physiology.org Treatment with nor-NOHA normalized coronary microvascular function in these animals, an effect that was dependent on nitric oxide synthase. physiology.org This suggests that arginase inhibition can reverse the detrimental effects of diabetes on the vasculature.
Furthermore, studies in diabetic rats have shown that administration of L-arginine can reverse endothelial dysfunction and reduce oxidative stress. mdpi.com While not a direct study of Nω-hydroxy-D-arginine dihydrochloride, these findings support the concept that modulating the arginine-arginase-NOS pathway can have beneficial effects in metabolic disorders.
In Vivo Effects of Arginase Inhibitors in Animal Models
| Animal Model | Compound | Key Finding | Reference |
|---|---|---|---|
| Adjuvant-Induced Arthritis Rats | nor-NOHA | Decreased plasma IL-6 and VEGF levels. | nih.gov |
| Aged Rats | Arginase Inhibitor (ABH) | Restored eNOS coupling, improved endothelial function, and increased vascular compliance. | nih.gov |
| Sickle Cell Mice | Arginase Inhibitor (ABH) | Attenuated systemic and pulmonary vascular endothelial dysfunction. | nih.gov |
| Spontaneously Hypertensive Rats | nor-NOHA | Lowered blood pressure and improved vascular reactivity. | researchgate.net |
| Type 2 Diabetic Rats | nor-NOHA | Normalized coronary microvascular dysfunction. | physiology.org |
Investigation in Models of Infection and Host Defense Mechanisms
The intricate balance of the host's immune response to infection is tightly regulated by a variety of endogenous molecules. Among these, the metabolites of L-arginine play a pivotal role in dictating the outcome of an infection. NW-hydroxy-D-arginine dihydrochloride, and more specifically its biologically relevant L-isomer, Nω-hydroxy-L-arginine (L-NOHA), has been a subject of investigation in preclinical models due to its crucial position in the L-arginine metabolic pathway. L-NOHA is a stable intermediate in the conversion of L-arginine to nitric oxide (NO) by nitric oxide synthase (NOS). nih.govnih.gov Concurrently, it acts as an inhibitor of arginase, an enzyme that competes with NOS for the common substrate L-arginine and catalyzes its hydrolysis to ornithine and urea. nih.govnih.gov This dual role places L-NOHA at a critical juncture in the host's defense mechanisms, as the balance between NO and ornithine production can significantly influence the ability to control pathogens.
Preclinical investigations, particularly in models of parasitic infection, have shed light on the potential of modulating this pathway to enhance host defense. The focus of much of this research has been on the ability of L-NOHA to shift the metabolic flux of L-arginine towards the production of NO, a potent antimicrobial agent, by inhibiting arginase.
Detailed Research Findings
A seminal study in a murine model of leishmaniasis has provided significant insights into the role of L-NOHA in controlling intracellular pathogens. Leishmaniasis is a parasitic disease where the parasite resides and multiplies within host macrophages. The host's ability to control the infection is heavily dependent on the activation of macrophages and their capacity to produce microbicidal molecules, with NO being of paramount importance in murine models. nih.gov
In a study by Iniesta and colleagues (2001), the direct effect of exogenous Nω-hydroxy-L-arginine was investigated in macrophages infected with Leishmania major and Leishmania infantum. The key findings from this in vitro study are summarized below:
Inhibition of Parasite Growth: The addition of L-NOHA to cultures of infected macrophages resulted in a dose-dependent reduction in the number of intracellular amastigotes, the replicative stage of the parasite. nih.gov This inhibitory effect was observed for both L. major and L. infantum. nih.gov The study reported that L-NOHA controlled the cellular infection without a corresponding increase in the levels of nitrite (B80452), the stable end-product of NO metabolism, in the culture supernatants. nih.gov
Mechanism of Action - Arginase Inhibition: The researchers demonstrated that L-NOHA is a potent inhibitor of arginase activity from both the host macrophage and the Leishmania parasites themselves. nih.gov The parasites have their own arginase which is crucial for the production of polyamines from ornithine, essential for their growth and replication. nih.gov By inhibiting both host and parasite arginase, L-NOHA effectively starves the parasite of the necessary building blocks for proliferation. nih.gov
While direct in vivo studies administering this compound in models of systemic infection like sepsis are not extensively documented in publicly available literature, the findings from the Leishmania model provide a strong rationale for its potential therapeutic application. The data suggests that by targeting arginase, this compound could modulate the host-pathogen interface to favor host defense.
Further contextual evidence comes from studies on a related compound, Nω-hydroxy-nor-L-arginine (nor-NOHA), a more potent synthetic arginase inhibitor. In vivo administration of nor-NOHA in a mouse model of Leishmania major infection was shown to reduce lesion size and parasite burden. nih.gov More recent research has also explored the use of nor-NOHA in experimental mouse models of pulmonary tuberculosis, including in the context of HIV co-infection, where it was found to alter immune responses. nih.govnih.govutmb.edu These studies on nor-NOHA, while not directly on the compound of interest, further underscore the potential of arginase inhibition as a strategy to enhance host immunity against various pathogens. nih.govnih.govnih.govutmb.edu
The table below summarizes the key findings from the preclinical investigation of Nω-hydroxy-L-arginine in a model of Leishmania infection.
Interactive Data Table: Effect of Nω-hydroxy-L-arginine on Leishmania Infection in Macrophages
| Parameter | Model System | Treatment | Key Findings | Reference |
| Parasite Growth | Murine macrophages infected with Leishmania major or Leishmania infantum | Nω-hydroxy-L-arginine (L-NOHA) | Dose-dependent inhibition of intracellular amastigote replication. | nih.gov |
| Mechanism of Action | In vitro enzymatic assays with macrophage and Leishmania lysates | Nω-hydroxy-L-arginine (L-NOHA) | Potent inhibitor of both host and parasite arginase activity. | nih.gov |
| Reversibility | Murine macrophages infected with Leishmania major | L-NOHA followed by exogenous L-ornithine | The antiparasitic effect of L-NOHA was reversed by the addition of L-ornithine. | nih.gov |
| Nitric Oxide Production | Murine macrophages infected with Leishmania major | Nω-hydroxy-L-arginine (L-NOHA) | Inhibition of parasite growth occurred without a significant increase in nitrite levels. | nih.gov |
Advanced Analytical and Methodological Approaches for Studying Nω Hydroxy D Arginine Dihydrochloride
Chromatographic Techniques for Detection, Quantification, and Purity Assessment
Chromatography is the cornerstone for the separation and quantification of Nω-hydroxy-D-arginine dihydrochloride (B599025) from complex mixtures, including reaction syntheses and biological samples. The polarity of the molecule, conferred by its amino acid backbone and hydroxyguanidinium group, dictates the selection of appropriate chromatographic strategies.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the purity assessment and quantification of Nω-hydroxy-D-arginine. Given the compound's high polarity and lack of a strong chromophore, reverse-phase HPLC methods typically require pre-column derivatization to enhance retention and improve detection sensitivity.
Research Findings: Methodologies developed for the L-enantiomer, Nω-hydroxy-nor-L-arginine, and other arginine analogs are directly applicable. nih.govresearchgate.net A common approach involves derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid, to yield a highly fluorescent isoindole derivative. nih.govnih.gov This allows for sensitive fluorimetric detection. Separation is typically achieved on a C18 core-shell or monolithic column using a gradient elution with a mobile phase consisting of an acidic aqueous buffer and an organic modifier like methanol or acetonitrile. nih.gov For compounds like arginine that are challenging to retain in typical reverse-phase chromatography, methods utilizing hydrophilic interaction liquid chromatography (HILIC) or specialized ion-exchange columns can also be employed. sielc.com
Table 6.1.1: Representative HPLC Parameters for Analysis of Arginine Analogs
| Parameter | Description |
|---|---|
| Column | Kinetex C18 (core-shell) or similar reverse-phase column |
| Mobile Phase A | Acidified water (e.g., pH 3.0 with formic acid) nih.gov |
| Mobile Phase B | Methanol or Acetonitrile nih.gov |
| Derivatization | Pre-column with o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid nih.gov |
| Detection | Fluorescence (Excitation/Emission: ~235 nm / ~450 nm) nih.govresearchgate.net |
| Flow Rate | 0.8 - 1.2 mL/min google.com |
| Column Temperature | 15 - 25 °C google.com |
This table presents a hypothetical method based on established procedures for similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with a triple quadrupole mass spectrometer (LC-MS/MS), offers unparalleled sensitivity and specificity for the quantification of Nω-hydroxy-D-arginine dihydrochloride. This method is ideal for complex biological matrices as it does not always require derivatization.
Research Findings: Sample preparation for LC-MS analysis typically involves protein precipitation with an organic solvent like acetonitrile, sometimes followed by solid-phase extraction (SPE) to remove interfering substances. nih.govnorthwestern.edu Chromatographic separation can be achieved using reverse-phase columns for polar analytes or, more commonly, HILIC, which is well-suited for retaining highly polar compounds. semanticscholar.org
Detection is performed using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved via multiple reaction monitoring (MRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition. nih.govnorthwestern.edu For Nω-hydroxy-D-arginine (molecular weight of the free base: 176.17 g/mol ), the protonated molecule [M+H]+ would be selected as the precursor ion. The fragmentation would likely yield characteristic product ions, such as the loss of the hydroxyguanidinium group.
Table 6.1.2: Projected LC-MS/MS Parameters for Nω-hydroxy-D-arginine Analysis
| Parameter | Description |
|---|---|
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 177.2 (for [M+H]+ of the free base) |
| Product Ion (Q3) | Hypothetical transitions would be determined by direct infusion and fragmentation studies. |
| Internal Standard | A stable isotope-labeled version (e.g., ¹³C₅, ¹⁵N₄-Nω-hydroxy-D-arginine) |
This table outlines a projected method, as specific transitions must be empirically determined.
Spectroscopic Methods for Structural Elucidation and Interaction Analysis
Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of Nω-hydroxy-D-arginine dihydrochloride and for probing its stereochemistry.
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to confirm the identity and purity of a synthesized batch of Nω-hydroxy-D-arginine dihydrochloride.
Research Findings: The ¹H NMR spectrum of Nω-hydroxy-D-arginine would exhibit characteristic signals corresponding to the protons in its structure. Based on spectra of related compounds like D-arginine and other derivatives, specific chemical shifts can be predicted. hmdb.cachemicalbook.com The α-proton would appear as a triplet, coupled to the adjacent β-protons. The methylene groups of the side chain (β, γ, and δ) would present as complex multiplets. The exchangeable protons (amine, guanidinium, and hydroxyl groups) may appear as broad signals or may exchange with the solvent (e.g., D₂O). ¹³C NMR provides complementary information on the carbon skeleton.
Table 6.2.1: Predicted ¹H NMR Chemical Shifts for Nω-hydroxy-D-arginine in D₂O
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cα-H | ~3.8 | t |
| Cβ-H₂ | ~1.9 | m |
| Cγ-H₂ | ~1.7 | m |
Predicted values are based on spectral data for D-arginine and related structures and may vary based on pH and solvent. hmdb.cachemicalbook.comnih.gov
Circular Dichroism (CD) spectroscopy is a critical technique for confirming the stereochemical integrity of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, a property unique to enantiomers.
Research Findings: All naturally occurring amino acids in proteins are of the L-configuration, with the exception of glycine. libretexts.orgwikipedia.org CD spectroscopy is an effective method to distinguish between D- and L-enantiomers. The CD spectrum of an L-amino acid is a mirror image of the spectrum of its corresponding D-enantiomer. nih.gov Therefore, Nω-hydroxy-D-arginine dihydrochloride is expected to exhibit a CD spectrum that is equal in magnitude but opposite in sign to that of Nω-hydroxy-L-arginine dihydrochloride. This non-destructive technique provides definitive proof of the "D" configuration at the α-carbon, which is essential for studies investigating the stereospecificity of biological interactions. The technique has been successfully used to quantify L- and D-amino acids in enantiomeric mixtures. nih.gov
Biochemical Assays for Enzyme Activity, Substrate Flux, and Metabolite Profiling
Biochemical assays are employed to determine the functional activity of Nω-hydroxy-D-arginine dihydrochloride, particularly its potential interaction with enzymes that metabolize L-arginine, such as arginase and nitric oxide synthase (NOS). Due to the high stereospecificity of enzymes, D-amino acids are often poor substrates or inhibitors compared to their L-counterparts.
Research Findings: The L-enantiomer, Nω-hydroxy-nor-L-arginine (nor-NOHA), is a known potent and competitive inhibitor of arginase. scbt.comsigmaaldrich.com Assays to test the D-enantiomer would focus on these same enzyme systems.
Arginase Activity Assay: Arginase catalyzes the hydrolysis of arginine to ornithine and urea. Its activity can be measured by quantifying the rate of urea production. nih.gov Cell or tissue lysates are incubated with L-arginine in the presence and absence of Nω-hydroxy-D-arginine. The reaction is stopped, and urea concentration is determined colorimetrically after reaction with α-isonitrosopropiophenone. nih.gov A lack of change in urea production would indicate the D-enantiomer is not an effective arginase inhibitor.
Nitric Oxide Synthase (NOS) Activity Assay: NOS enzymes convert L-arginine into nitric oxide (NO) and L-citrulline. sigmaaldrich.com NOS activity can be monitored by measuring the conversion of radiolabeled L-[³H]arginine to L-[³H]citrulline. caymanchem.com The positively charged arginine is separated from the neutral citrulline by ion-exchange chromatography, and the radioactivity of the eluate is quantified. caymanchem.com This assay would determine if Nω-hydroxy-D-arginine acts as a substrate or inhibitor of any NOS isoforms.
Metabolite Profiling: To assess the broader impact on cellular metabolism, LC-MS-based metabolite profiling can be utilized. Cells or tissues treated with Nω-hydroxy-D-arginine can be analyzed for changes in the levels of related metabolites, such as arginine, ornithine, citrulline, and polyamines. researchgate.net This approach provides a comprehensive view of any metabolic perturbations caused by the compound, even if it does not directly inhibit the primary enzymes of interest.
Cell-Based Assays and Imaging Techniques for Real-Time Monitoring in Research
Studying the effects of Nω-hydroxy-D-arginine dihydrochloride at the cellular level is fundamental to understanding its mechanism of action. A variety of cell-based assays are employed to assess its biological activity, while advanced imaging techniques are emerging to allow for real-time visualization of its interactions and downstream effects.
Standard endpoint assays provide critical data on how the compound affects cell populations. For analogues like Nω-hydroxy-nor-L-arginine (nor-NOHA), these include cell viability and proliferation assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their health. nih.govresearchgate.net Apoptosis assays, using methods like annexin V staining, are used to determine if the compound induces programmed cell death. nih.govmedchemexpress.comglpbio.comtargetmol.comnih.gov For instance, studies have shown that nor-NOHA can induce apoptosis in specific cancer cell lines, particularly under hypoxic conditions. nih.govmedchemexpress.comglpbio.com Arginase activity within cells is also a key parameter, often measured in cell lysates after treatment to quantify the compound's inhibitory effect. nih.gov
Real-time monitoring and imaging offer a more dynamic view of cellular processes. Fluorescence-based techniques are central to these approaches. This can involve the use of fluorescent indicators to track downstream signaling events. For example, the fluorescent Ca2+ indicator Fluo-4 AM has been used to measure changes in cytosolic calcium levels in real-time following treatment with arginase inhibitors. bmbreports.org
More direct imaging methods are also in development. These include novel fluorescent arginine analogues designed to act as sensors for specific enzymes, allowing for direct imaging of enzyme activity in living cells. nih.govnih.gov Furthermore, researchers have developed radiolabeled arginase inhibitors for Positron Emission Tomography (PET) imaging, demonstrating the potential for creating imaging agents that can map enzyme expression and inhibitor binding in vivo, a principle that could be extended to cellular imaging. snmjournals.org Advanced microscopy platforms, such as Time-Lapse Imaging Microscopy in Nanowell Grids (TIMING™), enable high-throughput, single-cell analysis of proliferation, providing detailed quantitative data on cell cycle duration and clonal expansion over time. researchgate.net
Table 1: Summary of Cell-Based and Imaging Techniques
| Technique | Principle | Type of Data Generated | Monitoring Capability |
|---|---|---|---|
| MTT Assay | Measures metabolic activity (reduction of tetrazolium salt) as an indicator of cell viability. nih.gov | Quantitative data on cell proliferation and cytotoxicity. researchgate.net | Endpoint |
| Annexin V Staining | Detects the externalization of phosphatidylserine on the cell membrane, an early marker of apoptosis. glpbio.com | Quantitative (flow cytometry) or qualitative (microscopy) data on apoptotic cells. nih.govmedchemexpress.com | Endpoint |
| Arginase Activity Assay | Measures the conversion of L-arginine to urea and L-ornithine in cell lysates. nih.gov | Quantitative data on the specific activity of the arginase enzyme. | Endpoint |
| Fluorescent Ion Indicators (e.g., Fluo-4 AM) | Measures intracellular ion concentrations (e.g., Ca2+) that change as a result of cellular signaling cascades affected by the compound. bmbreports.org | Real-time quantitative data on intracellular ion dynamics. bmbreports.org | Real-Time |
| Fluorescent Analogue Probes | Uses a modified, fluorescent version of the compound or a related molecule to visualize its uptake, localization, or binding to target enzymes. nih.gov | Real-time imaging of probe distribution and target engagement within live cells. nih.gov | Real-Time |
| Time-Lapse Imaging Microscopy (e.g., TIMING™) | Tracks individual cells in nanowells over extended periods to directly observe and quantify cell division events. researchgate.net | Quantitative single-cell data on proliferation rates, cell cycle times, and clonal heterogeneity. researchgate.net | Real-Time / Continuous |
In Vivo Microdialysis and Bioanalytical Sampling in Animal Studies
To bridge the gap between in vitro findings and physiological relevance, animal studies employing advanced sampling techniques are crucial. These methods allow for the assessment of the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of Nω-hydroxy-D-arginine dihydrochloride.
In vivo microdialysis is a powerful technique for continuous monitoring of endogenous and exogenous substances in the extracellular fluid of specific tissues, such as the brain, in awake and freely moving animals. nih.gov A small, semi-permeable probe is implanted into the target tissue. A physiological solution (perfusate) is slowly pumped through the probe, allowing molecules from the surrounding extracellular fluid to diffuse across the membrane and into the perfusate, which is then collected as microdialysate. This technique has been successfully used to monitor the effects of arginine analogues, such as the nitric oxide synthase inhibitor NG-nitroarginine, on neurotransmitter and metabolite levels in the brain. nih.gov Applying this method to Nω-hydroxy-D-arginine dihydrochloride would enable researchers to measure its concentration directly in target tissues over time and correlate it with local pharmacodynamic markers.
Alongside microdialysis, traditional bioanalytical sampling, primarily involving the collection of blood, is a cornerstone of in vivo research. Blood samples are typically processed to obtain plasma, which can be analyzed to determine the concentration of the administered compound and its metabolites. nih.gov
The analysis of these biological samples (microdialysate, plasma) requires highly sensitive and specific analytical methods. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying arginine and its derivatives. nih.govnih.gov This method offers excellent specificity and can detect very low concentrations of the target analyte, making it ideal for pharmacokinetic studies. nih.govmdpi.com
In animal studies with the related compound nor-NOHA, researchers have collected plasma to measure not only the drug itself but also key biomarkers that reflect its biological activity. medchemexpress.com For an arginase inhibitor, these markers include the substrate (L-arginine), the product (L-ornithine), and molecules from related pathways, such as citrulline and nitrite (B80452) (an indicator of nitric oxide production). medchemexpress.com Measuring these downstream metabolites provides crucial information on the compound's pharmacodynamic effect in a living system. medchemexpress.com
Table 2: Research Findings from In Vivo Bioanalytical Studies of Arginine Analogues
| Compound | Animal Model | Sampling Method | Analytical Technique | Key Findings | Reference |
|---|---|---|---|---|---|
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Male Sprague-Dawley rats | Plasma collection | Not specified | Increased plasma citrulline and nitrite levels; decreased ornithine plasma levels. | medchemexpress.com |
| NG-nitroarginine | Awake, freely moving rats | Intracerebellar microdialysis | Azo dye detection method (Griess reaction) | Prevented N-methyl-D-aspartate-induced increases in nitric oxide release and reduced basal extracellular nitrite/nitrate levels. | nih.gov |
| L-arginine and derivatives (ADMA, SDMA) | Humans (Framingham Offspring Cohort) | Plasma collection | LC-MS/MS | Established reference intervals for plasma L-arginine and its methylated derivatives. | nih.govnih.gov |
Future Research Directions and Unexplored Avenues
Elucidating Novel Molecular Targets and Binding Partners of Nω-hydroxy-D-arginine
While the L-isomer of Nω-hydroxy-arginine (L-NOHA) and its analogue Nω-hydroxy-nor-L-arginine (nor-NOHA) are well-known for their inhibitory effects on arginase and nitric oxide synthase (NOS), the precise molecular interactions of Nω-hydroxy-D-arginine remain largely uncharacterized. nih.govrsc.orgncats.io A critical avenue of research is the identification of its unique binding partners and potential off-target effects.
Recent studies have demonstrated that the biological activity of these inhibitors may not be exclusively linked to their primary targets. For instance, research utilizing CRISPR/Cas9 gene-editing technology revealed that the anti-leukemic effects of nor-NOHA in certain cancer cells under hypoxic conditions were independent of its intended target, Arginase 2 (ARG2). nih.govnih.gov This surprising discovery suggests that nor-NOHA possesses significant off-target activities, possibly related to cellular respiration, and underscores the importance of cautious interpretation of its biological effects. nih.govnih.gov
These findings provide a strong rationale for investigating whether Nω-hydroxy-D-arginine exhibits a similar, or entirely different, profile of off-target interactions. Its distinct stereochemistry could lead to novel binding affinities for proteins completely unrelated to the arginine metabolic pathway. Future research should employ unbiased, large-scale screening techniques, such as proteomic-based approaches, to identify the full spectrum of proteins that interact with Nω-hydroxy-D-arginine within the cell. Identifying these novel targets and binding partners is essential for clarifying its mechanism of action and harnessing its potential as a specific chemical probe.
Advancing Stereoisomeric Design and Application in Chemical Biology Research
Stereochemistry is a fundamental concept in pharmacology and chemical biology, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. nih.govresearchgate.netnih.gov The development of single-enantiomer drugs is a major focus in modern therapeutics, as one enantiomer (the eutomer) often possesses the desired activity while the other (the distomer) may be less active or contribute to undesirable side effects. researchgate.netnih.gov
The synthesis of Nω-hydroxy-D-arginine is a prime example of stereoisomeric design being used to create a specialized research tool. A significant challenge in studying peptides and amino acid derivatives in biological systems is their rapid degradation by proteases, which are specific for L-amino acids. nih.gov By creating the D-isomer, which is resistant to proteolysis, researchers can develop a more stable chemical probe. nih.govmdpi.com This enhanced biostability allows for the study of its biological effects over longer periods without the confounding variable of metabolic breakdown.
Future research should leverage this stability to explore complex biological processes. For example, D-amino acid-containing peptides can generate novel tertiary structures inaccessible to their L-counterparts. nih.gov Applying this principle, Nω-hydroxy-D-arginine and its derivatives could be used to probe the active sites of enzymes with greater precision, potentially revealing subtle differences in the binding pockets of enzyme isoforms that are not discernible with L-isomers. nih.gov This advancement in stereoisomeric design is crucial for developing highly selective inhibitors and probes for dissecting complex biological pathways.
Investigating Potential Endogenous Presence and Physiological Regulation of D-Arginine and its Derivatives
It was once believed that only L-amino acids were significant in mammals. However, sensitive analytical methods have revealed the presence of various free D-amino acids, such as D-serine and D-aspartate, which play important roles in the nervous and endocrine systems. mdpi.comnih.govresearchgate.net These endogenous D-amino acids are not metabolic anomalies but are physiologically regulated by specific enzymes, including racemases for their synthesis and D-amino acid oxidases (DAAO) for their degradation. nih.govnih.govfrontiersin.orgd-aminoacids.com
DAAO, a flavoenzyme, is a key regulator of D-amino acid levels and is responsible for their oxidative deamination, a process critical for detoxification and preventing their potentially harmful accumulation. frontiersin.orgnih.govwikipedia.org The presence of this sophisticated enzymatic machinery for managing D-amino acids strongly suggests that their roles in physiology are more widespread than currently appreciated.
While the endogenous presence of D-arginine in mammals has not been as extensively documented as other D-amino acids, its existence in physiological fluids has been reported. nih.gov A crucial area for future research is to determine if D-arginine and its derivatives, such as a hypothetical endogenous Nω-hydroxy-D-arginine, are present in mammalian tissues and, if so, what their physiological concentrations and functions are. Investigating the enzymes responsible for the synthesis and degradation of D-arginine will be paramount. This line of inquiry could uncover novel signaling pathways and regulatory mechanisms relevant to health and disease.
Development of Novel In Vitro and In Vivo Research Models for Deeper Mechanistic Insights
To fully understand the biological implications of Nω-hydroxy-D-arginine, the development and application of advanced research models are indispensable. These models are essential for moving beyond simple enzyme inhibition assays to explore mechanistic details in a physiologically relevant context.
In Vitro Models: Future in vitro work should focus on creating more sophisticated cell-based systems. This includes the use of co-culture models (e.g., endothelial cells with smooth muscle cells) and 3D organoids to better mimic the tissue microenvironment. Targeted metabolomics is a powerful technique that can be applied to these models to precisely quantify the impact of Nω-hydroxy-D-arginine on the entire L-arginine metabolic pathway, including the production of nitric oxide, urea, and polyamines. nih.govmdpi.combiocrates.comnih.gov Such studies can reveal subtle metabolic reprogramming that would be missed in simpler assays. Furthermore, establishing in vitro models of specific diseases, such as endothelial dysfunction, can provide direct insight into the compound's therapeutic potential. frontiersin.org
In Vivo Models: In vivo studies are critical for understanding the systemic effects of Nω-hydroxy-D-arginine. Animal models, particularly genetically modified mice, are invaluable. For example, mouse models of cardiovascular or inflammatory diseases where the arginine pathway is dysregulated provide an ideal setting to test the compound's efficacy. nih.govnih.gov The use of stable isotope tracers in these models allows for the dynamic tracking of arginine metabolism across different organs, providing a comprehensive picture of the compound's impact. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structural integrity and purity of NW-hydroxy-D-arginine dihydrochloride in synthetic chemistry research?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, particularly for verifying hydroxyl and arginine backbone positions. Pair with High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biochemical assays). For dihydrochloride salts, elemental analysis (e.g., chloride ion quantification) should complement spectroscopic data to validate stoichiometry .
Q. How should researchers validate the solubility and stability of this compound under varying experimental conditions?
- Methodology : Conduct solubility tests in aqueous buffers (pH 4–8) and polar solvents (e.g., DMSO) using gravimetric or UV-Vis spectrophotometry. For stability, perform accelerated degradation studies under light, heat (40–60°C), and oxidative conditions. Monitor degradation products via LC-MS and compare against reference standards .
Q. What are the NIH-compliant guidelines for preclinical studies involving this compound in animal models?
- Methodology : Follow NIH’s ARRIVE guidelines for experimental design, including sample size justification, randomization, and blinding. Include detailed pharmacokinetic parameters (e.g., dose-response curves, tissue distribution) and validate assays for metabolite detection. Document all procedures in a preclinical checklist to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biochemical activity of this compound across different cell-based assays?
- Methodology : Conduct meta-analysis of experimental variables (e.g., cell line specificity, incubation time, and assay sensitivity). Use orthogonal assays (e.g., enzymatic activity vs. protein binding) to cross-validate results. Apply statistical tools like Bland-Altman plots to assess inter-assay variability and identify confounding factors .
Q. What experimental strategies minimize off-target effects when studying this compound’s enzyme interaction mechanisms?
- Methodology : Employ CRISPR-edited isogenic cell lines to isolate target enzyme activity. Use competitive inhibition assays with structurally similar analogs (e.g., L-arginine derivatives) to test specificity. Combine surface plasmon resonance (SPR) for binding kinetics with molecular docking simulations to predict interaction sites .
Q. How can assay conditions be optimized to enhance the reproducibility of this compound’s effects on nitric oxide synthase (NOS) pathways?
- Methodology : Standardize assay parameters using MIACARM guidelines: document buffer composition (e.g., calcium concentration for NOS activation), temperature control (±0.5°C), and kinetic measurement intervals. Validate results with knockout models or siRNA silencing. Include negative controls (e.g., NOS inhibitors) to confirm mechanistic specificity .
Data Analysis & Reporting
Q. What statistical approaches are critical for analyzing dose-dependent responses of this compound in metabolic studies?
- Methodology : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological relevance .
Q. How should researchers document metadata to ensure reproducibility in studies involving this compound?
- Methodology : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include raw data (e.g., chromatograms, spectral peaks), instrument calibration logs, and batch-specific purity certificates. Use electronic lab notebooks (ELNs) for real-time data tracking and version control .
Safety & Compliance
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- Methodology : Follow OSHA guidelines: use fume hoods for weighing/powder handling, wear PPE (nitrile gloves, lab coats), and store in desiccated, light-resistant containers. Conduct regular hazard assessments per MedChemExpress safety frameworks, including spill-response training and waste disposal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
